molecular formula C22H15ClN4O2S2 B2578659 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 886965-20-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2578659
CAS No.: 886965-20-4
M. Wt: 466.96
InChI Key: RNBXZBXOQCFQOR-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C22H15ClN4O2S2 and its molecular weight is 466.96. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Biological Activities

The compound N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide, due to its complex benzo[d]thiazole structures, has been investigated in various research contexts, primarily focusing on synthetic methodologies and biological applications.

  • Synthesis and Antimicrobial Activity : One study outlined the synthesis of 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids demonstrating variable and modest activity against bacterial and fungal strains, suggesting a potential route for developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Chemoselective Synthesis Approaches : Research on microwave-assisted synthesis introduced novel benzo[d]thiazole- and thiazolopyridine-based compounds inspired by marine topsentines and nortopsentines, showcasing the utility of these compounds in synthesizing polyaromatic carboximidamides (Deau, Dubouilh-Benard, Levacher, & Besson, 2014).

  • Cancer Research : A significant application was reported in the synthesis of isoxazole derivatives of related benzo[d]thiazol-2-amines, which exhibited potent anticancer activity through p53 activation and mitochondrial-dependent pathways, indicating a promising avenue for cancer treatment (Kumbhare et al., 2014).

  • VEGFR-2 Inhibition for Cancer Therapy : Another study discovered substituted benzamides as potent and selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. The study highlighted the compounds’ favorable pharmacokinetics and efficacy in tumor models, underscoring the therapeutic potential of such derivatives (Borzilleri et al., 2006).

  • Synthetic Methodologies : Investigations into regioselective pyridine metallation chemistry produced novel NK-1 antagonists, demonstrating the synthetic versatility of related compounds in drug discovery (Jungheim et al., 2006).

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2S2/c1-29-16-9-8-14(23)19-18(16)26-22(31-19)27(12-13-5-4-10-24-11-13)21(28)20-25-15-6-2-3-7-17(15)30-20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBXZBXOQCFQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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